molecular formula C10H15NO3 B3050889 4-(1-METHOXY-2-(METHYLAMINO)ETHYL)BENZENE-1,2-DIOL CAS No. 2947-02-6

4-(1-METHOXY-2-(METHYLAMINO)ETHYL)BENZENE-1,2-DIOL

Cat. No.: B3050889
CAS No.: 2947-02-6
M. Wt: 197.23 g/mol
InChI Key: VEBWYSFGJOBXNO-UHFFFAOYSA-N
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Description

4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is a chemical compound known for its structural similarity to catecholamines, such as adrenaline and noradrenaline. This compound is often studied for its potential pharmacological properties and its role as an impurity in epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol typically involves the methylation of the corresponding catecholamine precursor. One common method includes the reaction of 4-(2-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the catechol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amino group, converting it to a primary amine.

    Substitution: Nucleophilic substitution reactions can take place at the methoxy group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced catechol derivatives.

    Substitution: Various substituted catecholamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is believed to involve interactions with adrenergic receptors, similar to other catecholamines. It may act as an agonist or antagonist at these receptors, influencing physiological responses such as vasoconstriction, heart rate, and neurotransmitter release . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Adrenaline (Epinephrine): A naturally occurring catecholamine with potent adrenergic activity.

    Noradrenaline (Norepinephrine): Another endogenous catecholamine involved in the body’s fight-or-flight response.

    Dopamine: A neurotransmitter with roles in reward and motor control.

Uniqueness

4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is unique due to its methoxy group, which distinguishes it from other catecholamines. This structural difference may influence its pharmacokinetics and receptor binding properties, making it a valuable compound for studying the effects of structural modifications on catecholamine activity .

Properties

IUPAC Name

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-10(14-2)7-3-4-8(12)9(13)5-7/h3-5,10-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBWYSFGJOBXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328600
Record name 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2947-02-6
Record name 4-(1-Methoxy-2-(methylamino)ethyl)-1,2-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-METHOXY-2-(METHYLAMINO)ETHYL)-1,2-BENZENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO418A31BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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